molecular formula C11H19NO3 B13907605 Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate

Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B13907605
M. Wt: 213.27 g/mol
InChI Key: DTJRCUVAZKZMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxyl group, and an azabicyclo heptane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of a suitable azabicyclo heptane precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and receptor interactions.

    Industrial Applications: The compound is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The azabicyclo heptane ring system is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a tert-butyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-8(12)6-9(13)5-7/h7-9,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJRCUVAZKZMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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